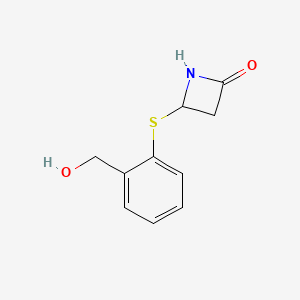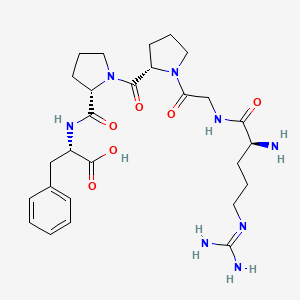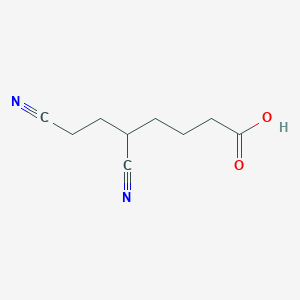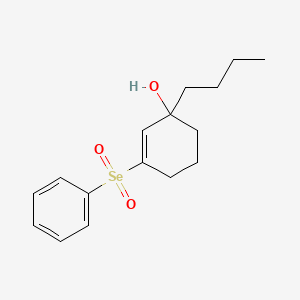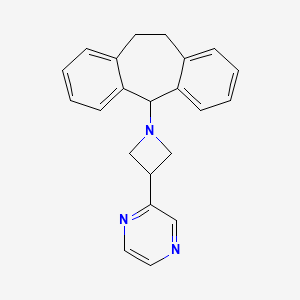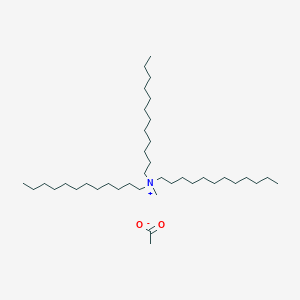![molecular formula C26H20F4P2 B14448699 (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] CAS No. 76858-95-2](/img/structure/B14448699.png)
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] is an organophosphorus compound characterized by the presence of two bis(4-fluorophenyl)phosphane groups attached to an ethane-1,2-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] typically involves the reaction of bis(4-fluorophenyl)phosphane with ethane-1,2-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the compound. Industrial production also emphasizes the importance of safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups back to their original state.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of bis(4-fluorophenyl)phosphine oxide derivatives.
Reduction: Regeneration of the original phosphane compound.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying phosphane-related biological processes.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphane-based therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Ethane-1,2-diyl)bis[bis(phenyl)phosphane]: Lacks the fluorine substituents, resulting in different electronic properties.
(Ethane-1,2-diyl)bis[bis(4-chlorophenyl)phosphane]: Contains chlorine substituents instead of fluorine, affecting its reactivity and applications.
(Methane-1,1-diyl)bis[bis(4-fluorophenyl)phosphane]: Has a different backbone structure, leading to variations in its chemical behavior.
Uniqueness
(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane] is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity. This makes it particularly valuable in catalytic applications where electronic effects play a crucial role in determining the efficiency and selectivity of the reaction.
Eigenschaften
CAS-Nummer |
76858-95-2 |
|---|---|
Molekularformel |
C26H20F4P2 |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
2-bis(4-fluorophenyl)phosphanylethyl-bis(4-fluorophenyl)phosphane |
InChI |
InChI=1S/C26H20F4P2/c27-19-1-9-23(10-2-19)31(24-11-3-20(28)4-12-24)17-18-32(25-13-5-21(29)6-14-25)26-15-7-22(30)8-16-26/h1-16H,17-18H2 |
InChI-Schlüssel |
DDXWLUGLIWPEEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)P(CCP(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


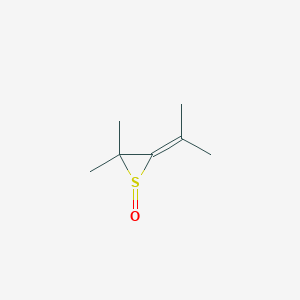
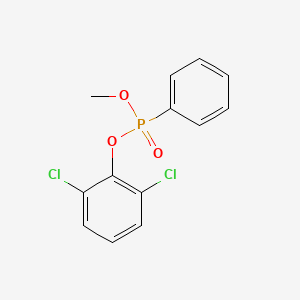

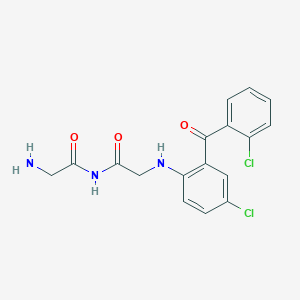
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

